molecular formula C22H34N2O2 B5014123 N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide

Cat. No. B5014123
M. Wt: 358.5 g/mol
InChI Key: GEWNTFZNFVYHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. ABT-594 is a potent agonist of the nicotinic acetylcholine receptor (nAChR), which is a key player in the transmission of pain signals in the central nervous system. ABT-594 has been extensively studied for its potential use as a pain reliever, and has shown promising results in animal models and clinical trials.

Mechanism of Action

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide works by binding to and activating nAChRs, which are located on nerve cells in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to be involved in the modulation of pain signals. This compound has been shown to be highly selective for nAChRs, and does not activate other types of receptors that are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the central nervous system, which are known to be involved in the modulation of pain signals. This compound has also been shown to have anti-inflammatory effects, and to reduce the release of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is highly selective for nAChRs, and does not activate other types of receptors that are involved in pain modulation. It has also been shown to be effective in animal models of acute and chronic pain, and has shown promise in clinical trials for the treatment of neuropathic pain, migraine headaches, and other types of pain. However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound, which means that it may have some off-target effects that are not yet fully understood. It is also relatively expensive to synthesize, which may limit its availability for use in research.

Future Directions

There are several future directions for research on N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide. One area of interest is the development of new analogs of this compound that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of pain. This compound has also been shown to have potential applications in the treatment of other conditions, such as depression and anxiety disorders, and further research in these areas is warranted. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound, and to elucidate the mechanisms underlying its analgesic properties.

Synthesis Methods

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-ethoxybenzaldehyde, which is reacted with cycloheptanone to form the intermediate product, 2-ethoxy-1-cycloheptyl-2-propanone. This intermediate is then reacted with piperidine and chloroacetyl chloride to form the final product, this compound.

Scientific Research Applications

N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in animal models of acute and chronic pain, and has also shown promise in clinical trials for the treatment of neuropathic pain, migraine headaches, and other types of pain. This compound works by activating nAChRs, which are located on nerve cells in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to be involved in the modulation of pain signals.

properties

IUPAC Name

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-2-26-21-12-8-7-9-19(21)17-24-15-13-18(14-16-24)22(25)23-20-10-5-3-4-6-11-20/h7-9,12,18,20H,2-6,10-11,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWNTFZNFVYHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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